Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate, trifluoroacetic acid
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Overview
Description
Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate, trifluoroacetic acid is a complex organic compound that features a piperidine ring, an oxadiazole ring, and an acetate group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate typically involves multiple steps, including the formation of the piperidine and oxadiazole rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation or cyclization reactions . The oxadiazole ring is often formed via cycloaddition reactions . The final step involves the esterification of the compound to introduce the acetate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The piperidine and oxadiazole rings play crucial roles in its biological activity by binding to target proteins and enzymes, thereby modulating their functions . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring and exhibit similar biological activities.
Oxadiazole derivatives: Compounds with the oxadiazole ring also show comparable properties and applications.
Uniqueness
Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H20F3N3O5 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
[phenyl-(3-piperidin-4-yl-1,2,4-oxadiazol-5-yl)methyl] acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H19N3O3.C2HF3O2/c1-11(20)21-14(12-5-3-2-4-6-12)16-18-15(19-22-16)13-7-9-17-10-8-13;3-2(4,5)1(6)7/h2-6,13-14,17H,7-10H2,1H3;(H,6,7) |
InChI Key |
WKCQZBLISCDREW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C2=NC(=NO2)C3CCNCC3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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